methyl 3-phenyl-3-(2/'-oxo-3/'-benzyl-1/'-piperazinyl)propionate methyl 3-phenyl-3-(2/'-oxo-3/'-benzyl-1/'-piperazinyl)propionate
Brand Name: Vulcanchem
CAS No.: 135884-98-9
VCID: VC0158274
InChI: InChI=1S/C21H24N2O3/c1-26-21(25)19(15-17-10-6-3-7-11-17)23-13-12-22-18(20(23)24)14-16-8-4-2-5-9-16/h2-11,18-19,22H,12-15H2,1H3/t18-,19-/m0/s1
SMILES: COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4 g/mol

methyl 3-phenyl-3-(2/'-oxo-3/'-benzyl-1/'-piperazinyl)propionate

CAS No.: 135884-98-9

Main Products

VCID: VC0158274

Molecular Formula: C21H24N2O3

Molecular Weight: 352.4 g/mol

methyl 3-phenyl-3-(2/'-oxo-3/'-benzyl-1/'-piperazinyl)propionate - 135884-98-9

CAS No. 135884-98-9
Product Name methyl 3-phenyl-3-(2/'-oxo-3/'-benzyl-1/'-piperazinyl)propionate
Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
IUPAC Name methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate
Standard InChI InChI=1S/C21H24N2O3/c1-26-21(25)19(15-17-10-6-3-7-11-17)23-13-12-22-18(20(23)24)14-16-8-4-2-5-9-16/h2-11,18-19,22H,12-15H2,1H3/t18-,19-/m0/s1
Standard InChIKey ASHDRQJEJVMZJK-OALUTQOASA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC=CC=C1)N2CCN[C@H](C2=O)CC3=CC=CC=C3
SMILES COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3
Canonical SMILES COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3
Synonyms EFF-OCH3
methyl 3-phenyl-3-(2'-oxo-3'-benzyl-1'-piperazinyl)propionate
PubChem Compound 131921
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator